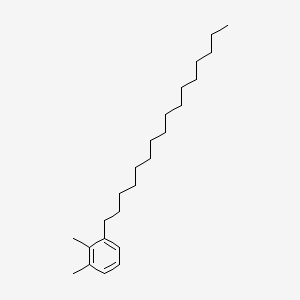

1-Hexadecyl-2,3-dimethylbenzene

説明

1-Hexadecyl-2,3-dimethylbenzene is an alkyl-substituted aromatic compound characterized by a benzene ring with two methyl groups at the 2- and 3-positions and a long hexadecyl (C16) chain at the 1-position. This structure confers significant hydrophobicity, making the compound relevant in surfactant applications and materials science.

Key properties include:

- Hydrophobicity: The hexadecyl chain enhances lipophilicity, facilitating interactions with hydrophobic protein domains or polymer matrices .

- Potential Bioactivity: Structural analogs, such as 1H-indene derivatives with similar alkyl chains, exhibit binding affinities to bacterial receptor proteins (e.g., LasA, with binding energies of -7.5 kcal/mol), hinting at possible quorum-sensing inhibition roles .

特性

CAS番号 |

83803-58-1 |

|---|---|

分子式 |

C24H42 |

分子量 |

330.6 g/mol |

IUPAC名 |

1-hexadecyl-2,3-dimethylbenzene |

InChI |

InChI=1S/C24H42/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21-18-19-22(2)23(24)3/h18-19,21H,4-17,20H2,1-3H3 |

InChIキー |

UHLXFCJOJNFYRI-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCCC1=CC=CC(=C1C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Hexadecyl-2,3-dimethylbenzene can be synthesized through Friedel-Crafts alkylation, a common method for introducing alkyl groups into an aromatic ring. The reaction involves the use of an alkyl halide (such as hexadecyl chloride) and a Lewis acid catalyst (such as aluminum chloride, AlCl₃) to facilitate the alkylation of 2,3-dimethylbenzene (xylene).

Industrial Production Methods: In an industrial setting, the synthesis of 1-Hexadecyl-2,3-dimethylbenzene would likely involve large-scale Friedel-Crafts alkylation reactors, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, would be carefully controlled to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions: 1-Hexadecyl-2,3-dimethylbenzene can undergo various chemical reactions, including:

Oxidation: The alkyl chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is further substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst (such as palladium on carbon, Pd/C) can be used.

Substitution: Halogens (such as bromine, Br₂) or nitrating agents (such as nitric acid, HNO₃) can be used under controlled conditions.

Major Products:

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Halogenated or nitrated derivatives of the original compound.

科学的研究の応用

Chemistry: Used as a precursor for synthesizing more complex organic molecules.

Biology: Studied for its interactions with biological membranes due to its amphiphilic nature.

Medicine: Investigated for potential use in drug delivery systems, leveraging its hydrophobic properties.

Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

作用機序

The mechanism by which 1-Hexadecyl-2,3-dimethylbenzene exerts its effects depends on its chemical interactions. For example, in electrophilic aromatic substitution reactions, the benzene ring’s π-electrons interact with electrophiles, forming a positively charged intermediate (arenium ion) that stabilizes through resonance before losing a proton to regenerate the aromatic system .

類似化合物との比較

Comparison with Structurally Similar Compounds

Alkyl-Substituted Dimethylbenzenes

a. 2-Bromo-1,3-dimethylbenzene (CAS# 576-22-7) and 2-Fluoro-1,3-dimethylbenzene (CAS# 443-88-9)

- Water Solubility :

- 2-Bromo-1,3-dimethylbenzene: 0.10 mmol/L

- 2-Fluoro-1,3-dimethylbenzene: 0.46 mmol/L

These values highlight the inverse relationship between substituent size (bromine > fluorine) and solubility. 1-Hexadecyl-2,3-dimethylbenzene, with its bulky alkyl chain, is expected to exhibit even lower solubility.

- Biological Activity : Fluorinated derivatives potentiate GABAA receptors, whereas brominated analogs lack efficacy. The hexadecyl chain in the target compound may instead favor surfactant-like interactions over direct receptor modulation .

b. 1,4-Difluoro-2,3-dimethylbenzene

- Market Applications: Used in pharmaceuticals and agrochemicals due to fluorine's electronegativity and metabolic stability. In contrast, 1-hexadecyl-2,3-dimethylbenzene’s long alkyl chain positions it for use in detergents or polymer nanocomposites .

Ionic Liquids with Hexadecyl Chains

a. 1-Hexadecyl-2,3-dimethylimidazolium Bromide (CAS# 61546-11-0)

- Structure : Features a cationic imidazolium core with a hexadecyl chain and two methyl groups.

- Material Science Applications: Used in clay-polymer nanocomposites to achieve intercalated structures (e.g., XRD peak shift from 18.5 Å to 27.6 Å). The target compound, lacking ionic functionality, may instead act as a non-reactive plasticizer or surfactant in similar systems .

Nitro-Substituted Dimethylbenzenes

a. 2-Nitro-1,3-dimethylbenzene (CAS# 81-20-9)

Physicochemical and Functional Comparisons

Research Findings and Implications

- Biosurfactant Potential: The hexadecyl chain enables interactions with bacterial proteins (e.g., LasA), suggesting utility in anti-biofilm agents. This mirrors the activity of n-hexadecanoic acid (-7.9 kcal/mol binding to CviR) but differs in mechanism due to aromaticity .

- Material Compatibility: Unlike imidazolium-based ionic liquids, 1-hexadecyl-2,3-dimethylbenzene lacks charged moieties, limiting its role in ionic nanocomposites but enhancing compatibility with non-polar polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。